molecular formula C10H13N3O5 B3039150 Cytidine, 2'-deoxy-5-formyl-

Cytidine, 2'-deoxy-5-formyl-

Cat. No.: B3039150
M. Wt: 255.23 g/mol
InChI Key: QBADNGFALQJSIH-XLPZGREQSA-N
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Description

2’-Deoxy-5-formylcytidine is a nucleoside analog that is structurally similar to cytidine, a component of DNA. It is characterized by the presence of a formyl group at the 5-position of the cytidine ring and the absence of a hydroxyl group at the 2’ position of the ribose sugar.

Scientific Research Applications

2’-Deoxy-5-formylcytidine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.

    Biology: Investigated for its role in DNA damage and repair mechanisms, particularly in the context of photodamage.

    Medicine: Explored for its potential as a chemotherapeutic agent due to its ability to integrate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

In a study, it was observed that for 2’-deoxy-5-formylcytidine (5fdCyd), there is an ultrafast intersystem crossing to the triple state with a 69% quantum yield. The triplet-state energy of 5fdCyd can transfer to the ambient molecular oxygen and generate destructive singlet oxygen .

Safety and Hazards

The safety data sheet for a related compound, 2’-deoxycytidine, suggests that the product and empty container should be kept away from heat and sources of ignition. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Relevant Papers One relevant paper titled “Ultrafast Intersystem Crossing in Epigenetic DNA Nucleoside 2’-Deoxy-5-formylcytidine” discusses the excited-state dynamics of three demethylated nucleosides, including 2’-deoxy-5-formylcytidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-formylcytidine typically involves the formylation of 2’-deoxycytidine. One common method includes the use of formylating agents such as formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane, with a catalyst to facilitate the formylation process .

Industrial Production Methods

Industrial production of 2’-Deoxy-5-formylcytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-formylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5-formylcytidine is unique due to its combination of the formyl group and the absence of the 2’ hydroxyl group. This structural configuration allows it to act as an effective photosensitizer and a model compound for studying DNA damage and repair .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBADNGFALQJSIH-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cytidine, 2'-deoxy-5-formyl-
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Cytidine, 2'-deoxy-5-formyl-

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